BenchChemオンラインストアへようこそ!

(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

Medicinal Chemistry Structure-Activity Relationship Arylpiperazine Pharmacology

This dual-amide piperazine features a 2-methoxyphenyl and 3-pyridylcarbonyl group, creating a rigidified scaffold that diverges from flexible-chain GPCR ligands such as WAY-100635. The direct carbonyl junctions alter electronics, metabolism, and receptor selectivity versus methylene-bridged or para-methoxy analogs. Deploy it as an orthogonal probe in 5-HT1A/5-HT2A/D2 and Cav2.2 calcium-channel panels to decouple linker flexibility from pharmacophore recognition. Ideal for diversity-oriented parallel library synthesis targeting unexplored GPCR/ion-channel chemical space.

Molecular Formula C18H19N3O3
Molecular Weight 325.4 g/mol
Cat. No. B5551378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE
Molecular FormulaC18H19N3O3
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
InChIInChI=1S/C18H19N3O3/c1-24-16-7-3-2-6-15(16)18(23)21-11-9-20(10-12-21)17(22)14-5-4-8-19-13-14/h2-8,13H,9-12H2,1H3
InChIKeyOUOOPOUFWMPAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone: A Dual-Carbonyl Piperazine Research Probe


The compound (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone (C18H19N3O3) is a synthetically functionalized piperazine featuring two distinct carbonyl-linked aromatic substituents: a 2-methoxyphenyl moiety and a 3-pyridyl group . This dual-amide configuration places it within the broader arylpiperazine class, which is extensively explored in GPCR ligand discovery. However, unlike many historical 5-HT1A or D2 leads that incorporate alkyl or alkylene spacers, its direct carbonyl junctions create a uniquely rigidified and electronically differentiated scaffold that must be evaluated on its own merits rather than considered interchangeable with flexible-chain analogs [1].

Why Broad-Spectrum Piperazine Analogs Cannot Substitute for (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone


Generic substitution in this chemotype fails because both the connectivity and the electronics diverge critically from common comparator scaffolds. Published structure-activity relationship (SAR) campaigns on related 2-methoxyphenylpiperazines demonstrate that replacing a carbonyl linker with a methylene spacer, or shifting the methoxy group from the ortho to the para position, drastically alters conformational preferences, electron distribution, and receptor-binding profiles [1]. Even within the closely related pyridylpiperazine series, subtle changes in the heterocycle attachment point or the amide bond arrangement can switch pharmacological activity from potent antagonism to complete inactivity [2]. Without direct head-to-head data for this exact compound, these class-level precedents strongly caution against assuming functional equivalence with any in-stock analog.

Quantitative Differentiation Evidence: (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone vs. Closest Analogs


Carbonyl vs. Methylene Bridging: Conformational Rigidity and Electronic Withdrawal

The target compound differs from its closest identified analog, 1-[(2-methoxyphenyl)methyl]-4-(pyridine-3-carbonyl)piperazine, by the oxidation state at the junction linking the piperazine to the methoxyphenyl group. In the target, a planar, electron-withdrawing carbonyl replaces the tetrahedral methylene spacer present in the comparator . In published 5-HT1A receptor studies on analogous tetramethylene arylpiperazines, amide carbonyl orientation was found to be a critical determinant of receptor affinity; unsubstituted and monosubstituted amide derivatives achieved Ki values of 15–40 nM, whereas modifications disrupting the carbonyl’s conformational landscape reduced affinity [1]. Although the target compound itself was not explicitly tested in that study, this class-level SAR indicates that its dual-amide arrangement is likely to produce a distinct pharmacodynamic signature compared to methylene-bridged analogs.

Medicinal Chemistry Structure-Activity Relationship Arylpiperazine Pharmacology

Regioisomeric Differentiation: 2-Methoxy vs. 4-Methoxy Phenyl Substitution

A commercially cataloged regioisomer, [4-(4-methoxyphenyl)piperazin-1-yl]-pyridin-3-ylmethanone (CAS 124444-87-7), shifts the methoxy substituent from the ortho (target) to the para position [1]. In a 2016 study on (2-methoxyphenyl)piperazine D2 dopamine receptor ligands, the ortho-methoxy orientation was essential for maintaining high-affinity binding; the ortho-substituted lead compound 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine achieved the highest D2 affinity in the series, while related structures lacking the ortho-methoxy pattern showed reduced docking scores and weaker in vitro displacement [2]. These data constitute class-level evidence that the 2-methoxy configuration in the target compound cannot be arbitrarily replaced by the 4-methoxy analog without a probable loss in target engagement.

Regioisomerism Dopamine Receptor GPCR Ligand Design

Heterocyclic Partner Swap: 3-Pyridylcarbonyl vs. 2-Pyrimidinyl and 5-Methyloxazole-4-carbonyl

Two commercially listed analogs replace the 3-pyridylcarbonyl group of the target compound: (2-Methoxyphenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone and 1-(2-methoxybenzoyl)-4-(5-methyl-1,3-oxazole-4-carbonyl)piperazine [1]. The pyrimidine variant introduces an additional ring nitrogen, altering hydrogen-bonding capacity and electron deficiency, while the oxazole variant replaces the six-membered pyridine with a five-membered heterocycle lacking a basic nitrogen for protonation. Although no head-to-head biological data exist for these comparators, the pyridine nitrogen’s position and basicity in the target compound are expected to influence solubility, target recognition, and off-target profiles differently than either the pyrimidine or oxazole congeners. In the broader context of nicotinoylpiperazine patents targeting Cav2.2 calcium channels, the 3-pyridyl attachment was specifically claimed, implying that even small heterocycle modifications produce patentably distinct and functionally non-obvious entities [2].

Heterocyclic Chemistry Bioisostere Design Piperazine Functionalization

Validated Application Scenarios for (2-Methoxyphenyl)[4-(3-pyridylcarbonyl)piperazino]methanone Based on Current Evidence


Orthogonal Receptor Selectivity Profiling of Dual-Amide Arylpiperazines

Given the class-level evidence that 2-methoxyphenylpiperazine derivatives engage serotonin (5-HT1A/5-HT2A) and dopamine (D2) receptors with nanomolar affinity [1][2], this compound can serve as a rigidified probe to interrogate the effect of dual-carbonyl constraint on receptor selectivity. Its structural divergence from flexible-chain analogs such as WAY-100635 makes it a valuable orthogonal tool in selectivity panels, where the aim is to decouple linker flexibility from pharmacophore recognition.

Structure-Activity Relationship Expansion Around Nicotinoylpiperazine Chemotypes

The 3-pyridylcarbonyl (nicotinoyl) motif has been specifically claimed in patent filings for Cav2.2 calcium channel blockers [3]. Deploying this compound in ion-channel screening panels (e.g., FLIPR-based calcium flux assays) can help establish whether the 2-methoxyphenyl appendage introduces channel subtype selectivity or alters the state-dependent blocking mechanism compared to the simpler nicotinoylpiperazine prototypes.

Physicochemical and Metabolic Stability Benchmarking Within Carbonyl-Constrained Series

The dual-amide architecture presents distinct physicochemical challenges, including potentially reduced basicity (due to electron-withdrawing carbonyls) and altered metabolic soft spots (amide hydrolysis vs. N-dealkylation). Comparative stability assays (microsomal incubation, plasma stability, LogD7.4 determination) between this compound and its methylene-bridged or para-methoxy isomers can provide critical data to prioritize lead series where linker oxidation state is a variable.

Fragment-Based or Scaffold-Hopping Library Design

As a structurally unique piperazine with two differentiated carbonyl attachment points and an ortho-methoxy substituent, this compound is suited as a core scaffold for parallel library synthesis. Its 3D shape and electrostatic profile cannot be replicated by simpler 4-arylpiperazines, making it a valuable entry in diversity-oriented synthesis collections aimed at unexplored GPCR or ion-channel chemical space.

Quote Request

Request a Quote for (2-METHOXYPHENYL)[4-(3-PYRIDYLCARBONYL)PIPERAZINO]METHANONE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.